Cyclohexyl(cyclopropyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl(cyclopropyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHDKAFOIPSRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cyclohexyl Cyclopropyl Methanol and Precursors
Reductive Transformations of Cyclohexyl(cyclopropyl)methanone (B1357103) to the Corresponding Alcohol
The conversion of cyclohexyl(cyclopropyl)methanone to cyclohexyl(cyclopropyl)methanol is a critical step that can be achieved through several reductive methods. The choice of reagent and conditions plays a crucial role in determining the yield and stereoselectivity of the final alcohol product.
Hydride-Based Reduction Reagents and Reaction Selectivity
Hydride-based reagents are widely employed for the reduction of ketones due to their high efficiency and selectivity. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.com The reduction of cyclohexyl(cyclopropyl)methanone with NaBH₄, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695), proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.comrushim.ru The resulting alkoxide is then protonated during workup to yield the secondary alcohol. The stereoselectivity of the reduction of cyclopropyl (B3062369) ketones is influenced by the conformation of the substrate. nih.gov For cyclopropyl ketones, the bisected s-cis conformation is generally the most stable, and the hydride attacks from the less-hindered face, which dictates the stereochemical outcome of the product. nih.gov
Lithium aluminum hydride is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids. masterorganicchemistry.com While effective for reducing ketones to alcohols, its high reactivity necessitates careful handling and anhydrous reaction conditions. masterorganicchemistry.com Similar to NaBH₄, the stereochemical course of the reduction of cyclopropyl ketones with LiAlH₄ is governed by the conformational preferences of the ketone. nih.gov
| Reagent | Typical Solvent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. masterorganicchemistry.comrushim.ru |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent, requires anhydrous conditions. masterorganicchemistry.com |
Catalytic Hydrogenation Protocols for Alcohol Formation
Catalytic hydrogenation offers an alternative, often greener, route to alcohols from ketones. This method involves the use of a metal catalyst and a hydrogen source. A notable approach is hydrogen borrowing catalysis, which can be employed for the α-cyclopropanation of ketones, a related transformation. acs.org In a typical hydrogenation, the ketone is treated with hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is usually carried out under pressure and at elevated temperatures.
For instance, the reduction of a ketone to an alcohol can be a key step in multi-step syntheses, where the choice of catalyst and conditions is crucial for achieving high yields and selectivity. While specific protocols for the direct catalytic hydrogenation of cyclohexyl(cyclopropyl)methanone are not extensively detailed in the provided literature, the general principles of ketone hydrogenation are well-established.
Synthetic Routes to Cyclohexyl(cyclopropyl)methanone Precursors
The synthesis of the precursor ketone, cyclohexyl(cyclopropyl)methanone, is a pivotal stage. Various carbon-carbon bond-forming reactions can be employed to construct this molecule, each with its own advantages and limitations.
Grignard Reagent Mediated Carbon-Carbon Bond Formations
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. One common strategy for synthesizing ketones involves the reaction of a Grignard reagent with a nitrile. For the synthesis of cyclohexyl(cyclopropyl)methanone, this can be achieved by reacting cyclohexylmagnesium halide with cyclopropanecarbonitrile. electronicsandbooks.com The Grignard reagent adds to the nitrile to form an imine salt, which is then hydrolyzed to the ketone. The preparation of cyclohexylmagnesium chloride or bromide is a standard procedure, often starting from the corresponding cyclohexyl halide and magnesium turnings. orgsyn.orgorgsyn.org
Another Grignard-based approach involves the reaction of an organomagnesium reagent with an acyl chloride. In this case, cyclohexylmagnesium bromide can be reacted with cyclopropanecarbonyl chloride to yield the desired ketone. uni-muenchen.de This reaction must be carefully controlled, often at low temperatures, to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol. uni-muenchen.de
| Reactants | Product |
| Cyclohexylmagnesium halide + Cyclopropanecarbonitrile | Cyclohexyl(cyclopropyl)methanone (after hydrolysis) electronicsandbooks.com |
| Cyclohexylmagnesium bromide + Cyclopropanecarbonyl chloride | Cyclohexyl(cyclopropyl)methanone uni-muenchen.de |
Organolithium and Acid Chloride Condensation Approaches
Organolithium reagents are another class of potent nucleophiles that can be used in ketone synthesis. The addition of an organolithium reagent to an acid chloride is a well-known method for preparing ketones. rsc.org For the synthesis of cyclohexyl(cyclopropyl)methanone, this would involve the reaction of cyclohexyllithium with cyclopropanecarbonyl chloride. Similar to Grignard reactions with acid chlorides, careful control of stoichiometry and temperature is crucial to avoid over-addition to the ketone product. rsc.org Continuous flow chemistry has been shown to be an effective technique for minimizing the formation of the tertiary alcohol byproduct in such reactions. rsc.org
Alternatively, organolithium reagents can add to carboxylic acids to form ketones. thieme-connect.de This method would involve the reaction of cyclohexyllithium with cyclopropanecarboxylic acid. Typically, two equivalents of the organolithium reagent are required: one to deprotonate the carboxylic acid and the second to add to the carboxylate.
Multi-Step One-Pot Synthetic Strategies for Cyclohexyl-Containing Intermediates
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. While a direct one-pot synthesis of cyclohexyl(cyclopropyl)methanone is not explicitly described, related strategies for preparing cyclohexyl-containing intermediates highlight the potential of this approach.
For example, a high-yielding, multi-step one-pot process for the synthesis of cyclohexanecarbonitrile (B123593) from cyclohexanone (B45756) has been developed. scirp.org This process involves the reaction of cyclohexanone with methyl hydrazinecarboxylate, followed by the addition of hydrogen cyanide to form an intermediate which is then converted to the nitrile. scirp.org Such a nitrile could then be a precursor for the synthesis of cyclohexyl(cyclopropyl)methanone via a Grignard reaction as described in section 2.2.1.
Another example of a one-pot reaction involving a cyclohexyl moiety is the synthesis of pyrazolo[1,5-a]pyrimidines, where 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide is reacted with other components in a single step. semanticscholar.org These examples demonstrate the feasibility of designing efficient, multi-step, one-pot sequences for the construction of complex molecules containing a cyclohexyl group.
Stereoselective and Chiral Synthesis of Cyclopropyl- and Cyclohexyl-Containing Alcohols
The controlled synthesis of specific stereoisomers of alcohols containing cyclopropyl and cyclohexyl motifs is a significant challenge in organic chemistry. Researchers have developed highly specialized methods to induce chirality and control the relative stereochemistry of these valuable compounds.
Enantioselective Methodologies for Chiral Alcohol Induction
Achieving high enantioselectivity in the synthesis of chiral alcohols requires sophisticated catalytic systems and reaction designs. One powerful strategy involves tandem or one-pot reactions, which build molecular complexity efficiently while minimizing the handling of reactive intermediates. nih.govnd.edu For instance, highly enantio- and diastereoselective one-pot procedures have been developed for synthesizing cyclopropyl alcohols with multiple contiguous stereocenters. organic-chemistry.org These methods often involve an initial asymmetric addition of an organozinc reagent to an unsaturated aldehyde, which establishes the first chiral center. This is followed by a diastereoselective cyclopropanation that is directed by the newly formed chiral alkoxide intermediate. nih.gov
For cyclohexyl-containing alcohols, stereocontrol can be achieved through different means. A common approach involves the stereoselective reduction of a prochiral ketone. For example, the palladium(II)-catalyzed 1,4-conjugate addition of phenylboronic acid to cyclohexenone produces a ketone that can be reduced with excellent diastereoselectivity. beilstein-journals.org The choice of hydride source allows for precise control, yielding either the axial or equatorial alcohol. beilstein-journals.org More advanced techniques, such as iridium-catalyzed (5+1) annulation, use hydrogen borrowing catalysis to construct highly substituted cyclohexane (B81311) rings from 1,5-diols and methyl ketones, often with high levels of stereocontrol over the resulting alcohol and other stereocenters. acs.org
| Methodology | Key Reagents/Catalysts | Target Moiety | Key Finding | Reference |
|---|---|---|---|---|
| Tandem Asymmetric Addition-Cyclopropanation | Alkylzinc reagents, Chiral catalysts, Diiodomethane | Cyclopropyl Alcohols | Creates up to four contiguous stereocenters in a one-pot reaction with high enantio- and diastereoselectivity. | organic-chemistry.org |
| Stereoselective Ketone Reduction | Bulky hydride sources (e.g., L-Selectride) | Cyclohexyl Alcohols | Highly diastereoselective reduction of substituted cyclohexanones to form specific axial or equatorial alcohol isomers. | beilstein-journals.org |
| Iridium-Catalyzed (5+1) Annulation | Iridium catalysts, 1,5-diols, Methyl ketones | Substituted Cyclohexanols | Hydrogen borrowing catalysis enables the construction of complex cyclohexanes with high stereocontrol. | acs.org |
Asymmetric Synthesis of Related Cyclopropylcarbinols
Cyclopropylcarbinols, which feature a hydroxyl group directly attached to a carbon bearing a cyclopropane (B1198618) ring, are particularly important synthetic intermediates. nbinno.com While the classic Simmons-Smith cyclopropanation of allylic alcohols is a fundamental method, achieving catalytic asymmetry has proven challenging. nih.gov To overcome this, tandem reaction sequences have been devised where asymmetric alkyl or vinyl additions to aldehydes generate chiral allylic zinc alkoxide intermediates. nih.gov These intermediates then direct a subsequent diastereoselective cyclopropanation, affording cyclopropylcarbinols with high stereoselectivity without needing to isolate the allylic alcohol. nih.gov
A significant advancement in this area is the use of boronate-containing substrates. Researchers have developed an enantioselective zinco-cyclopropanation of allylic alcohols to produce borocyclopropylmethanols. thieme-connect.com A key innovation was the development of an N-cyclohexyliminodiacetic acid (CIDA) protected boronate, which is bench-stable and can be synthesized on a multigram scale. thieme-connect.comthieme-connect.com The methodology uses a chiral dioxaborolane ligand to induce enantioselectivity. thieme.de A further refinement is the use of diethanolamine (B148213) for the non-oxidative decomplexation of the resulting boronate complex, which improves yields and is compatible with sensitive or oxidizable functional groups. thieme-connect.comresearchgate.net This method provides the desired enantioenriched CIDA borocyclopropane in high yield (92%) and excellent enantiomeric ratio (95.6:4.4). thieme-connect.comresearchgate.net
It is important to note that the stereochemical outcome of reactions involving cyclopropylcarbinols can be complex. Studies have shown that reactions proceeding through cyclopropylcarbinyl cations can be influenced by equilibria between non-classical (bridged) and classical homoallylic carbocations. chemrxiv.orgnih.gov For certain substrates, rearrangement pathways can compete with the desired nucleophilic attack, leading to a loss of stereospecificity. chemrxiv.orgnih.gov
| Synthetic Approach | Key Reagents/Intermediates | Enantiomeric Ratio (er) / Excess (ee) | Key Finding | Reference |
|---|---|---|---|---|
| Tandem Vinylation-Cyclopropanation | Divinylzinc, Chiral Amino Alcohols | High ee | Generates chiral allylic zinc alkoxides in situ, which direct diastereoselective cyclopropanation. | nih.govorganic-chemistry.org |
| Enantioselective Borocyclopropanation | Chiral Dioxaborolane Ligand, gem-Dizinc Carbenoid | 95.6:4.4 er | Formation of a stable, enantioenriched CIDA-borocyclopropane building block. | thieme-connect.comthieme-connect.com |
| Decomplexation of Boronates | Diethanolamine (DEA) | N/A (Yield Improvement) | A non-oxidative method to cleave the dioxaborolane ligand, improving yield and substrate scope. | thieme-connect.comthieme.de |
| Cationic Rearrangements | Cyclopropylcarbinyl Cations | Variable | Stereospecificity depends on the balance between direct nucleophilic attack and cation rearrangement. | chemrxiv.orgnih.gov |
Exploration of Alternative Formation Pathways for this compound
Beyond the direct Grignard reaction between a cyclohexylmagnesium halide and cyclopropanecarboxaldehyde (B31225) (or vice versa), several alternative pathways exist for the synthesis of this compound and its key precursors. These routes often involve different bond-forming strategies or the transformation of more complex starting materials.
A primary alternative involves the reduction of the corresponding ketone, cyclohexyl cyclopropyl ketone. This reduction can be readily achieved using standard hydride reagents such as sodium borohydride or lithium aluminum hydride to yield the target alcohol. nbinno.com The ketone precursor itself can be prepared through various methods, including the oxidation of the secondary alcohol or the reaction of a cyclopropyl Grignard reagent with a cyclohexanecarbonyl derivative. nbinno.com
The synthesis of precursors offers additional alternative routes. Cyclopropylmethanol (B32771), a key structural component, can be synthesized by the hydrogenation of cyclopropanecarboxaldehyde under pressure in the presence of a cobalt or Raney Nickel catalyst. google.com This process shows high selectivity for the alcohol, preventing over-reduction and ring-opening to n-butanol. google.com
More unconventional and modern methods provide access to the core structure through different bond disconnections. For example, patent literature describes a process where acrylate (B77674) and cyclohexanol (B46403) are used to synthesize a spiro-lactone, which is then catalytically hydrogenated to form cyclohexyl propionic acid. google.com This acid could, in principle, be transformed into the target alcohol through a series of reductions and cyclization. Photoredox and copper dual catalysis has been used for the asymmetric alkoxycarbonyl-cyanation of styrenes, including substrates with cyclopropyl groups, demonstrating a modern approach to forming C-C bonds adjacent to the cyclopropane ring. acs.org Furthermore, advanced strategies like palladium-catalyzed cyclopropanol (B106826) ring-opening carbonylation convert cyclopropanols into γ-ketoesters, representing a fundamentally different synthetic pathway that leverages the strain of the three-membered ring. acs.org
| Pathway | Starting Materials | Key Transformation | Relevance | Reference |
|---|---|---|---|---|
| Ketone Reduction | Cyclohexyl cyclopropyl ketone | Hydride reduction (e.g., NaBH₄) | Direct synthesis from the corresponding ketone. | nbinno.com |
| Precursor Hydrogenation | Cyclopropanecarboxaldehyde | Catalytic hydrogenation (e.g., Raney Ni) | Forms the cyclopropylmethanol moiety. | google.com |
| Framework Construction | Acrylate, Cyclohexanol | Lactonization followed by hydrogenation | Alternative synthesis of the cyclohexyl-propanoid skeleton. | google.com |
| Cyclopropanol Ring-Opening | Substituted Cyclopropanols | Palladium-catalyzed carbonylation | A novel transformation to form a linear chain from the cyclopropyl group. | acs.org |
Elucidation of Reactivity and Reaction Mechanisms of Cyclohexyl Cyclopropyl Methanol
Investigation of Oxidation Pathways and Products Derived from the Alcohol Functionality
The secondary alcohol group in cyclohexyl(cyclopropyl)methanol is susceptible to oxidation to form the corresponding ketone, cyclohexyl(cyclopropyl)methanone (B1357103). This transformation is a fundamental reaction in organic synthesis. The choice of oxidizing agent and reaction conditions can influence the efficiency and selectivity of the oxidation.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2)), and sulfur-based reagents (e.g., the Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride). For instance, manganese dioxide is known to oxidize secondary alcohols, although the reaction can be slower compared to primary alcohols. The oxidation of this compound to cyclohexyl(cyclopropyl)methanone is a key step in the synthesis of more complex molecules.
The general reaction for the oxidation is as follows:
This compound + [Oxidizing Agent] → Cyclohexyl(cyclopropyl)methanone + [Reduced Byproducts]
The selection of the oxidant is crucial. For example, under in situ oxidation-Wittig conditions using manganese dioxide, secondary alcohols like cyclohexanol (B46403) showed only trace amounts of the desired product, highlighting that the reaction is less efficient for secondary alcohols compared to primary ones.
| Oxidizing Agent | Typical Reaction Conditions | Product | Relative Reactivity/Yield |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Cyclohexyl(cyclopropyl)methanone | Generally Good |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM), -78 °C to Room Temperature | Cyclohexyl(cyclopropyl)methanone | High, under mild conditions |
| Manganese Dioxide (MnO₂) | Various solvents (e.g., Toluene), Heat | Cyclohexyl(cyclopropyl)methanone | Can be slow for secondary alcohols |
Nucleophilic Substitution Reactivity at the Carbinol Center
The carbinol carbon of this compound is a potential site for nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile. The mechanism of this substitution, whether it proceeds via an SN1 or SN2 pathway, is heavily influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This pathway is sensitive to steric hindrance. The bulky cyclohexyl group adjacent to the reaction center in this compound would likely hinder the backside attack required for an SN2 reaction, making this pathway less favorable compared to less hindered secondary alcohols. pharmaguideline.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism, on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate. organic-chemistry.orgyoutube.com The rate-determining step is the formation of this carbocation. Tertiary alkyl halides are more reactive towards SN1 reactions than secondary and primary ones due to the increased stability of the corresponding carbocations. pharmaguideline.com For this compound, the formation of a secondary carbocation is possible, which can be stabilized by the adjacent cyclopropyl (B3062369) group.
The choice between SN1 and SN2 pathways is also dictated by the reaction conditions. Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents, which can stabilize the carbocation intermediate through solvation, favor SN1 reactions. pharmaguideline.com
In the context of an SN1 reaction, the formation of a carbocation intermediate from this compound opens the door to potential rearrangements. The initially formed secondary carbocation, [cyclohexyl(cyclopropyl)methyl] cation, is particularly interesting due to the presence of the cyclopropyl group. Cyclopropylmethyl cations are known to be remarkably stable, often exhibiting non-classical carbocation character where the cyclopropane (B1198618) ring's σ-bonds participate in charge delocalization. dalalinstitute.comechemi.comdalalinstitute.com This stabilization can significantly influence the course of the reaction.
The cyclopropylmethyl carbocation system is famous for undergoing complex rearrangements, leading to a mixture of products including cyclopropylmethyl, cyclobutyl, and homoallyl derivatives upon reaction with a nucleophile. dalalinstitute.comechemi.comdalalinstitute.comstackexchange.com For example, the reaction of cyclopropylmethyl chloride with ethanol (B145695) and water yields a mixture of cyclopropylmethyl alcohol, cyclobutanol (B46151), and homoallyl alcohol, suggesting a common, rearranged carbocation intermediate. dalalinstitute.comdalalinstitute.com
In the specific case of the [cyclohexyl(cyclopropyl)methyl] cation, the bulky cyclohexyl group could influence the equilibrium between the different carbocationic forms and thus the final product distribution. Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common phenomena that lead to more stable carbocations. dalalinstitute.com However, the exceptional stability of the cyclopropylmethyl cation might suppress typical rearrangements within the cyclohexyl ring itself.
Intrinsic Reactivity of the Cyclopropane Moiety
The three-membered ring of the cyclopropane moiety in this compound is highly strained and possesses unique electronic properties, making it susceptible to ring-opening reactions under various conditions.
The cyclopropane ring can be cleaved under acidic, thermal, or transition-metal-catalyzed conditions. jst.go.jp In the context of this compound, acid-catalyzed ring-opening is a plausible pathway, often proceeding via the formation of a carbocation. The protonation of the hydroxyl group, followed by the loss of water, would generate the [cyclohexyl(cyclopropyl)methyl] cation. As discussed, this cation can lead to ring-opened products.
The ring-opening of cyclopropylmethanol (B32771) derivatives is a well-established method for synthesizing homoallylic alcohols. researchgate.net This process often involves the participation of a neighboring group, leading to stereospecific outcomes. Lewis acid-catalyzed cationic rearrangements of cyclopropyl carbinols can produce stereodefined homoallyl fragments. researchgate.net
Palladium-catalyzed reactions are also known to effect the ring-opening of cyclopropyl systems, particularly in molecules containing other functional groups that can coordinate to the metal. nih.gov
The ketone product of oxidation, cyclohexyl(cyclopropyl)methanone, also exhibits rich reactivity related to the cyclopropane ring. Cyclopropyl ketones can undergo a variety of cycloisomerization reactions, which are often catalyzed by transition metals like palladium, nickel, or gold. acs.orgbeilstein-journals.orgscispace.com
Catalytic Transformations Involving this compound
The presence of the hydroxyl group and the high ring strain of the cyclopropane moiety makes this compound a versatile substrate for various catalytic transformations. These reactions often involve either the functionalization of the alcohol or the strategic opening of the three-membered ring.
Transition metal catalysts are instrumental in activating and functionalizing this compound and related cyclopropylcarbinols. These catalysts can enable reactions that are otherwise challenging, including dehydrogenative couplings, C-H bond functionalizations, and complex tandem sequences.
Gold (Au) and silver (Ag) catalysts have been effectively used in the tandem amination and ring expansion of cyclopropyl methanols to produce pyrrolidines. nih.gov In this process, a catalyst system, such as AuCl/AgOTf, activates the alcohol, promoting its ionization. This is followed by the opening of the cyclopropane ring and subsequent trapping by a sulfonamide nucleophile, leading to an aminated intermediate that cyclizes to form the pyrrolidine (B122466) product. nih.govbeilstein-journals.org This method is applicable to a wide array of cyclopropyl methanols, including those without activating groups. nih.govbeilstein-journals.org
| Substrate (Cyclopropyl Methanol (B129727) Derivative) | Catalyst | Nucleophile (Sulfonamide) | Product (Pyrrolidine) Yield | Reference |
| General Cyclopropyl Methanols | AuCl/AgOTf (2 mol%) | Various Sulfonamides | 30-95% | nih.gov |
Iron (Fe) catalysis has been developed for the α-alkenylation of ketones through a dehydrogenative coupling reaction with primary alcohols. mdpi.com In these systems, cyclopropyl-methanol can serve as the alcohol component, reacting with ketones like α-tetralone to yield the corresponding α,β-unsaturated ketones. This transformation proceeds via an acceptorless dehydrogenative coupling (ADC) mechanism, where the alcohol is first oxidized to an aldehyde, which then undergoes condensation with the ketone. mdpi.com
| Ketone | Alcohol | Catalyst System | Product Yield | Reference |
| α-Tetralone | Cyclopropyl-methanol | Fe(OAc)₂, t-BuONa | 78% | mdpi.com |
| α-Tetralone | Cyclohexyl-methanol | Fe(OAc)₂, t-BuONa | 69% | mdpi.com |
Other transition metals like palladium (Pd) and ruthenium (Ru) are also pivotal. Palladium catalysts have been employed for the alkenylation of cyclopropyl C(sp³)–H bonds, demonstrating a direct functionalization of the strained ring. acs.org Ruthenium complexes are known to catalyze the oxidation of secondary alcohols to ketones, a fundamental transformation for which this compound could serve as a substrate. uliege.be Furthermore, the selective synthesis of this compound can be achieved via the hydrogenation of cyclopropanecarboxaldehyde (B31225) using catalysts like Raney-nickel or Raney-cobalt, which chemoselectively reduce the aldehyde without opening the cyclopropyl ring. justia.com
Regio- and chemoselectivity are critical in the synthesis of complex molecules from multifunctional starting materials like this compound. Catalysts play a crucial role in directing reactions to a specific site or functional group.
The gold- and silver-catalyzed synthesis of pyrrolidines is a prime example of a highly regioselective process. nih.gov The reaction proceeds through a specific mechanistic sequence involving catalyst-induced ionization, ring-opening of the cyclopropane, and subsequent intramolecular hydroamination, ensuring the formation of the five-membered ring over other potential products. nih.govbeilstein-journals.org
The hydroxyl group in cyclopropylcarbinols can act as a directing group, controlling the regioselectivity of C-H activation and annulation reactions. rsc.org In rhodium-catalyzed reactions of acrylamides with propargyl alcohols, the hydroxyl group is crucial for determining the outcome of the alkyne insertion step. rsc.org This principle suggests that the hydroxyl group in this compound could similarly direct catalytic functionalizations to specific C-H bonds.
Chemoselectivity is evident in the hydrogenation of cyclopropanecarboxaldehyde to form this compound. justia.com Catalytic systems utilizing Raney-nickel or supported nickel catalysts under controlled conditions reduce the aldehyde function while leaving the cyclopropyl ring intact. justia.com This selectivity is vital, as more aggressive conditions could lead to the ring-opening and formation of n-butanol. justia.com
Furthermore, radical ring-opening reactions of cyclopropylcarbinyl systems exhibit regioselectivity that is dependent on the substitution pattern of the ring. ucl.ac.uk The cleavage of the cyclopropane ring can be controlled to occur at a specific bond, leading to different isomeric products, a factor that can be exploited in synthetic design. ucl.ac.uk
Comparative Mechanistic Investigations with Structurally Related Alcohols and Ketones
Comparing the reactivity of this compound with other alcohols and its corresponding ketone, Cyclohexyl(cyclopropyl)methanone, provides valuable mechanistic insights. The presence of the cyclopropyl group introduces unique reaction pathways not available to simpler analogs.
The reactivity of cyclopropylcarbinols is distinct from that of other secondary alcohols due to the potential for the cyclopropyl ring to participate in reactions. Under acidic conditions, cyclopropylcarbinol itself rearranges to form cyclobutanol and allylcarbinol. researchgate.net This rearrangement proceeds through a non-classical bicyclobutonium carbocation intermediate, where the positive charge is delocalized across the carbon framework. researchgate.net This pathway is a hallmark of cyclopropylcarbinyl systems and is not accessible to simple secondary alcohols like cyclohexylmethanol, which would typically undergo elimination or direct substitution via a standard carbocation. The formation of the cyclopropyl carbinyl cation intermediate is a key step that facilitates stereoretentive nucleophilic substitution at adjacent tertiary centers. acs.org
The reactivity of this compound also differs significantly from its oxidized counterpart, Cyclohexyl(cyclopropyl)methanone. A study on samarium(II) iodide (SmI₂) catalyzed intermolecular coupling of cyclopropyl ketones and alkynes revealed a striking difference based on the substituent attached to the carbonyl. acs.org While aryl cyclopropyl ketones readily participated in the reaction, Cyclohexyl(cyclopropyl)methanone was found to be unreactive under the same conditions. acs.org The researchers proposed that this difference stems from the conformation of the ketone; the aryl rings in reactive substrates are twisted out of the plane of the carbonyl, which destabilizes the resulting ketyl radical and promotes the desired radical relay mechanism. In contrast, the cyclohexyl group does not induce this effect, leading to reversible reduction and no product formation. acs.org
| Ketone Substrate | Catalyst | Reactivity in Coupling with Phenylacetylene | Proposed Reason for Reactivity/Unreactivity | Reference |
| 2-Methylphenyl Cyclopropyl Ketone | SmI₂ (15 mol%) | High (99% yield) | Twisted aryl ring destabilizes ketyl radical, promoting reaction. | acs.org |
| Cyclohexyl Cyclopropyl Ketone | SmI₂ (15 mol%) | Unreactive (No product) | Reversible reduction; ketyl radical is not sufficiently reactive. | acs.org |
Furthermore, studies on the palladium-catalyzed α-arylation of various cycloalkyl esters provide insight into the inherent reactivity imparted by the ring size. nih.gov In competitive experiments, the enolate of a cyclopropyl ester was significantly more reactive towards arylation than the enolates of cyclobutyl and cyclohexyl esters. nih.gov This enhanced reactivity is attributed to the higher s-character of the C-C bonds and the inherent ring strain of the cyclopropane, which increases the acidity of the α-proton. However, this heightened reactivity also makes the cyclopropyl system more prone to side reactions like Claisen condensation. nih.gov This suggests that while the cyclopropyl group in this compound can activate adjacent positions, it also introduces competing reaction pathways that must be managed.
| Competing Esters (t-butyl esters) | Catalyst System | Relative Product Yields in Arylation | Inferred Reactivity Order | Reference |
| Cyclopropyl, Cyclobutyl, Cyclohexyl | [Pd]-5 (5 mol%), AgBF₄ | 47% (Cyclopropyl), 34% (Cyclobutyl), 13% (Cyclohexyl) | Cyclopropyl > Cyclobutyl > Cyclohexyl | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of Cyclohexyl(cyclopropyl)methanol by mapping the carbon skeleton and the environment of each proton.
While a fully assigned experimental spectrum for this compound is not extensively documented in peer-reviewed literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on established chemical shift principles and data from analogous compounds such as cyclohexylmethanol chemicalbook.com, 1-cyclopropylethanol (B1359789) chemicalbook.com, and general substituent effects. unl.edu
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring, the cyclopropyl (B3062369) ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The methine proton (CH-OH) is anticipated to appear as a doublet of doublets, coupling to the protons on the adjacent cyclohexyl and cyclopropyl carbons. The cyclohexyl protons would present as a series of complex multiplets in the upfield region. The cyclopropyl protons are characteristically found at very high field, often below 1 ppm, due to the ring's anisotropic magnetic field. The hydroxyl proton's chemical shift would be variable and dependent on concentration and solvent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to each unique carbon atom in the molecule, confirming the molecular formula C₁₀H₁₈O. nih.gov The carbon bearing the hydroxyl group (C-OH) would be found significantly downfield, typically in the 70-80 ppm range. The carbons of the cyclohexyl ring would resonate in the 25-45 ppm range, while the highly strained cyclopropyl ring carbons would appear further upfield. pressbooks.pub Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 experiment would show a positive signal only for the two CH carbons, while a DEPT-135 experiment would show positive signals for CH carbons and negative signals for the seven CH₂ carbons. pressbooks.pub
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 0.20 - 0.60 | Multiplet |
| Cyclopropyl CH | 0.80 - 1.20 | Multiplet |
| Cyclohexyl CH₂, CH | 1.00 - 1.90 | Multiplet |
| CH-OH | ~3.0 - 3.5 | Doublet of Doublets |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| Cyclopropyl CH₂ | 5 - 15 | Negative |
| Cyclopropyl CH | 15 - 25 | Positive |
| Cyclohexyl C2, C3, C5, C6 | 25 - 30 | Negative |
| Cyclohexyl C4 | 25 - 30 | Negative |
| Cyclohexyl C1 | 40 - 45 | Positive |
To elucidate the preferred three-dimensional conformation of this compound in solution, advanced 2D NMR techniques are indispensable. ipb.ptuou.ac.in These methods can reveal through-space correlations and scalar coupling networks that define the spatial arrangement of the cyclohexyl and cyclopropyl rings relative to each other.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments would be critical for determining the relative orientation of the two rings. nih.gov Through-space correlations between the methine proton (CH-OH) and specific protons on both the cyclohexyl and cyclopropyl rings would indicate their spatial proximity. For instance, an NOE enhancement between the methine proton and the axial protons on the C2 and C6 positions of the cyclohexyl ring would suggest a particular chair conformation and orientation of the substituent. whiterose.ac.uk
Total Correlation Spectroscopy (TOCSY): A TOCSY experiment would establish the complete spin systems within the molecule. It would clearly delineate the coupled protons of the cyclohexyl ring as one system and the protons of the cyclopropyl ring as another, aiding in the definitive assignment of the crowded upfield regions of the ¹H spectrum.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, providing an unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. ox.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connectivity between the rings, showing a correlation from the methine proton to the carbons of the cyclopropyl ring and to the C1 carbon of the cyclohexyl ring. ipb.pt
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within this compound.
The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to its key functional groups. Based on data from related alcohols like cyclopropylmethanol (B32771) and cyclohexylmethanol, the following characteristic bands can be predicted. nih.govacs.orgnist.gov
O-H Stretch: A strong, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring. A distinct, weaker peak just above 3000 cm⁻¹ is expected for the C-H stretching of the cyclopropyl ring, a characteristic feature of strained ring systems.
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region will indicate the C-O stretching vibration of the secondary alcohol.
Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium |
| C-H Stretch (Cyclohexyl) | 2850 - 3000 | Strong |
Raman spectroscopy offers complementary information to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for characterizing the carbon framework. d-nb.info
Cyclohexane (B81311) Ring Modes: The characteristic "ring breathing" modes of the cyclohexane ring are expected to produce strong, sharp signals in the Raman spectrum, typically around 802 cm⁻¹ and 1029 cm⁻¹. researchgate.net
Cyclopropane (B1198618) Ring Modes: The symmetric C-C stretching of the cyclopropane ring would also give rise to a characteristic Raman signal.
C-H Stretching: The C-H stretching region (2800-3100 cm⁻¹) would show strong bands, complementing the information from the IR spectrum. ustc.edu.cnresearchgate.net
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and elemental composition of this compound and offers insights into its structure through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 154, corresponding to the molecular formula C₁₀H₁₈O. nih.gov However, for alcohols, this peak is often weak or absent due to rapid fragmentation.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of Water: A prominent peak at m/z 136 ([M-18]⁺) resulting from the dehydration of the alcohol is highly probable.
Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This could lead to the loss of the cyclopropyl radical (•C₃H₅) to yield a fragment at m/z 113, or loss of the cyclohexyl radical (•C₆H₁₁) to yield a fragment at m/z 71.
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to a characteristic series of peaks at m/z 83, 67, and 55, corresponding to the loss of ethylene (B1197577) and other neutral fragments. researchgate.netresearchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion ([M]⁺) |
| 139 | [M-CH₃]⁺ | Loss of a methyl radical |
| 136 | [C₁₀H₁₆]⁺ | Loss of H₂O |
| 113 | [C₇H₁₃O]⁺ | α-cleavage: Loss of •C₃H₅ |
| 83 | [C₆H₁₁]⁺ | Cleavage of C-C bond between rings |
| 71 | [C₄H₇O]⁺ | α-cleavage: Loss of •C₆H₁₁ |
Computational Chemistry and Theoretical Investigations of Cyclohexyl Cyclopropyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, such as its stability, electronic structure, and reactivity, independent of its environment.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
For a molecule like Cyclohexyl(cyclopropyl)methanol, DFT calculations would likely reveal that the HOMO is localized on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the C-O antibonding orbital. In a study on fluorinated cyclopropane (B1198618) derivatives, DFT calculations showed that the LUMO was predominantly located on the carbonyl group trans to the fluorine atom, indicating the most probable site for nucleophilic attack. nih.gov
Illustrative Data for a Model Alcohol (Methanol) using DFT:
| Property | Value (eV) | Interpretation |
| HOMO Energy | -7.5 | Represents the ability to donate an electron. |
| LUMO Energy | 1.5 | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 9.0 | Indicates high stability and low reactivity. |
This table is illustrative and based on general values for simple alcohols. The actual values for this compound would require specific calculations.
For situations demanding higher accuracy, particularly for energetic and subtle structural details, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are the gold standard. researchgate.net These methods, while computationally more intensive, provide benchmark-quality data.
A study on the conformational preferences of cyclohexylmethanol highlighted the importance of high-level calculations. nih.govacs.org While some lower levels of theory struggled to accurately predict the experimental observations, CCSD(T) corrections provided a more refined understanding of the subtle dispersion forces at play. nih.govacs.org For this compound, CCSD(T) calculations would be invaluable for determining the precise conformational energies of the various chair and boat forms of the cyclohexyl ring in relation to the orientation of the cyclopropyl (B3062369) and hydroxyl groups.
Illustrative Comparison of Computational Methods for a Model System (Methanol-Ethanol Dimer):
| Method | Interaction Energy (kcal/mol) |
| MP2/aug-cc-pVDZ | -5.8 |
| CCSD(T)/aug-cc-pVDZ | -5.2 |
| CCSD(T)/CBS (Complete Basis Set) | -5.5 |
This table illustrates how different levels of theory can yield slightly different, albeit closely related, results for interaction energies. Data adapted from studies on alcohol dimers. researchgate.net
Analysis of Intermolecular Interactions and Non-Covalent Interactions
The behavior of this compound in a condensed phase is governed by a complex network of intermolecular and non-covalent interactions. Several computational tools are available to dissect these interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method used to analyze the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds and other interactions. worldscientific.com The presence of a bond critical point (BCP) between two atoms is a definitive indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For instance, a study of alcohol-amine complexes used AIM to show that for weaker interactions, the electron density at the BCP is lower and the Laplacian is more positive. rsc.org
Natural Bond Orbital (NBO) analysis provides a chemical intuition-friendly picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. icm.edu.pl NBO analysis can quantify hyperconjugative interactions, charge transfer, and the strength of hydrogen bonds. oaji.net In a study of boron-containing alcohols, NBO analysis revealed that the increased acidity was due to charge transfer from the oxygen's lone pair to an empty orbital on the boron atom. worldscientific.comresearchgate.net
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.org It maps the electron density of a molecule to a 3D surface, with different colors representing different types of close contacts. A study on a compound containing two cyclohexanol (B46403) rings used Hirshfeld analysis to show that the dominant intermolecular contacts were H···H and H···C interactions. nih.gov
Illustrative Hirshfeld Surface Contact Percentages for a Cyclohexanol Derivative:
| Contact Type | Contribution (%) |
| H···H | 71.0 |
| C···H/H···C | 19.0 |
| O···H/H···O | 8.5 |
| Other | 1.5 |
Data adapted from a study on 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol). nih.gov
The Reduced Density Gradient (RDG) is a technique based on the electron density and its gradient that allows for the visualization and characterization of weak non-covalent interactions. arxiv.orgmdpi.com RDG plots typically use a color scale to differentiate between attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions. Blue or green regions usually indicate attractive forces, while red regions signify repulsive forces. mdpi.com This method would be particularly useful for this compound to visualize the intramolecular hydrogen bonding between the hydroxyl group and the cyclopropyl ring, as well as any weak van der Waals interactions between the two ring systems.
Theoretical Modeling of Reaction Mechanisms and Transition State Structures
Theoretical modeling has become an indispensable tool for understanding the intricate details of chemical reactions involving complex molecules like this compound. By mapping out the energetic landscapes of reaction pathways, chemists can identify transition states and intermediates, which are often fleeting and difficult to observe experimentally.
Potential energy surface (PES) scans are computational techniques used to explore the energy of a molecular system as a function of its geometry. For reactions involving this compound, such as its oxidation to cyclohexyl cyclopropyl ketone or ring-opening reactions of the cyclopropyl group, PES scans can elucidate the most favorable reaction pathways.
Computational studies on related cyclopropyl ketone systems have demonstrated the utility of these methods. For instance, density functional theory (DFT) calculations have been employed to probe the mechanism of radical coupling reactions. researchgate.netacs.org These studies reveal that the stability of intermediate ketyl radicals can significantly influence the reaction barrier. In the case of this compound, a PES scan for a dehydration reaction would likely explore the dihedral angles associated with the departure of the hydroxyl group and the subsequent formation of a carbocation or a concerted elimination pathway. The energy profile would reveal the transition state geometry and the activation energy for the process.
Furthermore, investigations into the abstraction of hydrogen atoms from methanol (B129727) have utilized full-dimensional potential energy surfaces to analyze the kinetics and dynamics of the reaction. rsc.org Similar approaches applied to this compound could distinguish between the abstraction of the methanolic proton versus protons on the cyclohexyl or cyclopropyl rings, providing valuable data on reaction selectivity.
The following table illustrates a hypothetical potential energy surface scan for the rotation around the C-C bond connecting the cyclohexyl and carbinol groups, which can influence reactivity.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 3.8 |
| 60 | 1.5 |
| 90 | 2.1 |
| 120 | 1.0 |
| 150 | 2.5 |
| 180 | 0.0 |
This table is a representative example based on general principles of conformational analysis and is not derived from a specific study on this compound.
Computational methods are particularly powerful in predicting and explaining the stereochemistry and regioselectivity of organic reactions. For this compound, which contains multiple stereocenters and reactive sites, theoretical studies can provide a rationale for the observed product distributions.
Studies on the diastereofacial selectivity in reactions of substituted cyclohexyl radicals have shown that the preferred conformation of the transition state dictates the stereochemical outcome. uni-muenchen.deacs.org For reactions at the carbinol center of this compound, computational models can predict whether a reagent will attack from the re or si face, leading to the preferential formation of one diastereomer. The relative energies of the different transition state structures, calculated using methods like MP2 or DFT, can provide a quantitative prediction of the diastereomeric excess. researchgate.net
The regioselectivity of reactions involving the cyclopropane ring can also be investigated computationally. For example, in acid-catalyzed ring-opening reactions, theoretical calculations can determine whether the cleavage will occur at the more or less substituted carbon-carbon bond by comparing the activation barriers for the different pathways. researchgate.net Research on the Nazarov cyclization of related systems has successfully used DFT to explain the regioselectivity based on the stability of intermediate carbocations and the nature of the reaction medium. rsc.org
A hypothetical study on the epoxidation of the double bond in a derivative of this compound could yield the following data, predicting the favored diastereomer.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
| Attack from top face | 0.0 | 95 |
| Attack from bottom face | 2.5 | 5 |
This table is a representative example and does not reflect published data for this compound.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational chemistry provides a powerful means to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the structural elucidation of new compounds and in understanding the relationship between structure and spectroscopic properties.
The gauge-invariant atomic orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netresearchgate.net For this compound, GIAO calculations performed at the DFT level of theory can predict the ¹H and ¹³C chemical shifts. researchgate.net By comparing the calculated spectrum with the experimental one, a definitive assignment of all proton and carbon signals can be achieved. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational averaging. cdnsciencepub.com
Vibrational spectroscopy is another area where computational methods have proven invaluable. The calculation of harmonic frequencies using DFT can generate a theoretical IR spectrum. nih.gov While there is often a systematic overestimation of the frequencies, scaling factors can be applied to bring the theoretical spectrum into close agreement with the experimental one. This allows for the confident assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic C-O stretching and O-H bending frequencies of the alcohol moiety in this compound can be precisely assigned.
The following table presents a hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| Carbinol Carbon | 75.2 | 74.8 |
| Cyclopropyl CH | 12.5 | 12.1 |
| Cyclopropyl CH₂ | 3.8 | 3.5 |
| Cyclohexyl C1 | 42.1 | 41.7 |
| Cyclohexyl C2, C6 | 26.5 | 26.1 |
| Cyclohexyl C3, C5 | 25.8 | 25.4 |
| Cyclohexyl C4 | 26.9 | 26.5 |
This table is a representative example based on typical accuracies of GIAO calculations and does not represent published data for this compound.
Applications of Cyclohexyl Cyclopropyl Methanol in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
Cyclohexyl(cyclopropyl)methanol serves as a key precursor and intermediate in the assembly of complex molecular frameworks. Its utility stems from the reactivity of the hydroxyl group and the unique steric and electronic properties conferred by the adjacent cyclohexyl and cyclopropyl (B3062369) moieties. The parent ketone, cyclohexyl(cyclopropyl)methanone (B1357103), is a common starting point, readily accessible through methods like the reaction of cyclohexanecarboxylic acid with cyclopropylmagnesium bromide. Subsequent reduction furnishes this compound, opening pathways to a variety of molecular scaffolds.
A notable application is in the stereoselective synthesis of highly substituted, functionally dense molecules. For instance, derivatives of this compound have been employed in the creation of trisubstituted cyclopropanols and cyclobutanones. nih.gov Research has demonstrated the synthesis of [2-Butyl-1-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopropyl]-cyclohexyl-methanol, a boronate ester derivative that acts as a crucial intermediate. This highlights how the core structure can be elaborated to participate in sophisticated tandem reactions, leading to significant increases in molecular complexity in a controlled manner. nih.gov
Furthermore, the strategic cleavage of bonds within complex systems derived from related cyclohexyl precursors showcases the advanced synthetic strategies where such motifs are pivotal. For example, the rearrangement of a carvone-derived skeleton, which contains a cyclohexene (B86901) ring, has been used to access the congested core of phomactin natural products, illustrating the non-intuitive pathways enabled by such versatile intermediates.
Utilization as a Building Block for Chiral Scaffolds and Ligands
The inherent chirality of substituted this compound, or the potential to introduce chirality, makes it a valuable building block for asymmetric synthesis.
Incorporation into Natural Product Synthesis Efforts
The cyclopropane (B1198618) motif is a feature of numerous natural products, and its rigid structure is a desirable element for creating molecules with specific three-dimensional orientations. acs.org this compound derivatives serve as chiral building blocks for these synthetic endeavors.
In one example, a derivative, ((1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopropyl)(cyclohexyl)methanol, was synthesized and utilized as a key precursor in the enantiodivergent synthesis of cyclohepta[b]indoles. uni-konstanz.de This synthesis relied on a palladium-catalyzed C(sp³)–H activation of the cyclopropane ring, a sophisticated strategy that underscores the value of this building block in accessing complex, biologically relevant scaffolds. uni-konstanz.de The defined stereochemistry of the starting material was crucial for controlling the outcome of the synthetic sequence.
| Intermediate | Target Molecule Class | Key Transformation |
| ((1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopropyl)(cyclohexyl)methanol | Cyclohepta[b]indoles | Pd-catalyzed C(sp³)–H activation |
Design and Synthesis of Novel Chiral Auxiliaries and Catalysts
The cyclohexyl group is a well-established component of highly effective chiral auxiliaries that can direct the stereochemical course of a reaction with high selectivity. sigmaaldrich.com These auxiliaries are often recoverable, making them practical for large-scale synthesis. thieme-connect.com While direct application of this compound as a primary chiral auxiliary is not extensively documented, its structural elements are central to the design of such reagents.
The principle involves using a chiral molecule to temporarily impart stereochemical information to a prochiral substrate. For example, cyclohexyl-based auxiliaries like (1R,2S,5R)-(-)-menthol are used to achieve high diastereofacial selectivity in carbon-carbon bond-forming reactions. sigmaaldrich.com The development of novel auxiliaries often involves modifying existing scaffolds to fine-tune their steric and electronic properties.
Recent strategies in asymmetric catalysis involve the in situ formation of a chiral auxiliary from an achiral precursor. nih.gov In this context, a derivative of this compound could be envisioned as a component of a more complex, transiently chiral directing group, guiding a subsequent stereoselective transformation. For instance, enantioselective zinco-cyclopropanation reactions have been developed using chiral ligands to create enantioenriched borocyclopropanes, which are then used in further synthesis. thieme-connect.com One such study utilized N-cyclohexyliminodiacetic acid (CIDA) to create a stable, enantioenriched borocyclopropane building block, demonstrating the utility of the cyclohexyl group in chiral ligand design. thieme-connect.comresearchgate.net
Development of this compound Derivatives for Specific Synthetic Objectives
The core structure of this compound can be readily modified to create derivatives tailored for specific synthetic purposes, often with the goal of achieving particular biological activities.
For example, research into dopamine (B1211576) D3 receptor (D3R) ligands involved the synthesis of molecules where a trans-cyclopropylmethyl group, derived from precursors like (2-(aminomethyl)-trans-cyclopropyl)methanol, was used as a linker. nih.gov This demonstrates the derivatization of the cyclopropylmethanol (B32771) core to systematically probe structure-activity relationships. The alcohol is often a convenient handle for further chemical transformations, such as oxidation to an aldehyde, which can then undergo reductive amination to link different molecular fragments. nih.gov
Another study focused on synthesizing pyrano(3,2b)pyridine derivatives as inhibitors of the hypoxia-inducible factor (HIF) pathway. nih.gov In this work, a cyclohexyl group was tolerated at one position, leading to a derivative with an IC₅₀ of 0.4 μM, whereas the corresponding cyclopropyl derivative showed little activity. nih.gov This highlights how the cyclohexyl and cyclopropyl groups can be used to modulate biological activity.
Table of Synthetic Derivatives and Their Applications
| Derivative | Target/Application | Key Synthetic Step |
|---|---|---|
| [2-Butyl-1-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopropyl]-cyclohexyl-methanol | Intermediate for trisubstituted cyclopropanols | Tandem carbonyl addition/cyclopropanation nih.gov |
| ((1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopropyl)(cyclohexyl)methanol | Precursor for cyclohepta[b]indoles | Amine protection and reduction uni-konstanz.de |
| trans-cyclopropylmethyl-linked bivalent ligands | Dopamine D3 Receptor (D3R) ligands | Oxidation of alcohol to aldehyde, reductive amination nih.gov |
Application in the Synthesis of Bioisosteric Analogues with Modified Conformational or Electronic Properties
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The cyclohexyl and cyclopropyl groups are frequently employed as bioisosteres for other cyclic or unsaturated moieties.
The trans-cyclopropylmethyl group has been investigated as a bioisosteric replacement for a trans-cyclohexyl linker in dopamine receptor ligands. nih.gov The goal was to determine if the smaller, more rigid cyclopropyl group could maintain the desired binding affinity and selectivity. This research demonstrated that the trans-cyclopropylmethyl linker could indeed be a suitable bioisostere for the trans-cyclohexyl group, retaining high affinity for the D3 receptor. nih.gov
Similarly, in the design of GPR88 agonists, cycloalkyl groups such as cyclopropyl and cyclohexyl were found to be well-tolerated substitutions, indicating their utility as bioisosteres for other alkyl or aryl groups. The use of these groups allows for the fine-tuning of a molecule's conformational properties and lipophilicity, which can have significant effects on its pharmacological profile. The rigid nature of the cyclopropyl ring, in contrast to the more flexible cyclohexyl ring, can be exploited to lock a molecule into a specific conformation, potentially enhancing its binding to a biological target.
The synthesis of such analogues often leverages the reactivity of the this compound core, allowing for its incorporation into larger molecules designed to probe the effects of these bioisosteric replacements.
Future Directions and Emerging Research Opportunities
Development of Innovative Catalytic Systems for Cyclohexyl(cyclopropyl)methanol Transformations
The transformation of this compound and related structures is an area of active research, with a significant focus on creating novel and more efficient catalytic systems. The development of such systems is critical for controlling the reactivity of the cyclopropyl (B3062369) ring and the carbinol center, enabling selective chemical modifications.
Emerging catalytic strategies include:
Samarium(II) Iodide (SmI₂) : While often used in stoichiometric amounts, recent studies have explored catalytic SmI₂ in radical reactions. For instance, in the intermolecular coupling of cyclopropyl ketones with alkynes, the conformation of the ketone, influenced by the substituent (e.g., cyclohexyl vs. aryl), was found to be crucial for reactivity. acs.org Cyclohexyl cyclopropyl ketone was notably unreactive under certain conditions where aryl cyclopropyl ketones coupled efficiently, highlighting an intriguing link between substrate conformation and catalytic efficiency that warrants further investigation. acs.org
Electrogenerated Catalysts : Electrochemically generated hypervalent iodine species represent a modern approach to catalysis, offering a greener alternative to traditional reagents. acs.org These systems have been successfully used for oxidative cyclizations. acs.org However, substrates with cyclopropyl and cyclohexyl moieties have shown no reaction under certain developed protocols, indicating a need for further catalyst and methods development to accommodate such sterically demanding and electronically unique substrates. acs.org
Manganese Catalysis : Molecularly defined manganese(I) pincer complexes are emerging as powerful catalysts for (de)hydrogenation reactions. rsc.org These catalysts have been employed in the N-methoxymethylation of a cyclohexyl carboxamide using methanol (B129727), demonstrating their potential for functionalizing cyclohexyl-containing structures under relatively mild conditions. rsc.org
Rhodium Catalysis : Rhodium(III)-catalyzed C-H activation and alkylation of arenes using cyclopropanols as coupling partners has been developed. researchgate.net This highlights the potential for using this compound in C-H functionalization reactions, a highly sought-after transformation in modern organic synthesis.
Future efforts will likely focus on designing catalysts that can selectively activate either the C-O bond of the alcohol, the C-H bonds of the cyclohexyl ring, or induce controlled ring-opening of the cyclopropyl group. The development of enantioselective catalytic systems also remains a significant and challenging goal.
Exploration of Undiscovered Reactivity Profiles and Novel Reaction Pathways
The inherent ring strain of the cyclopropyl group, combined with the steric and electronic properties of the cyclohexyl moiety, suggests that this compound could participate in a wide array of yet-to-be-discovered chemical transformations.
Key areas for exploration include:
Ring-Opening Reactions : The cyclopropylcarbinyl moiety is prone to rearrangement and ring-opening reactions, often proceeding through cationic or radical intermediates. snnu.edu.cn The regioselectivity and stereoselectivity of these openings are influenced by substituents and reaction conditions. For example, the ring expansion of α-hydroxycyclopropyl carbinols to cyclobutanones can be directed by acid catalysis, with the potential to form different diastereomers through distinct pathways like a pinacol-type rearrangement or via an oxaspiropentane intermediate. nih.gov
Interrupted Multicomponent Reactions : The unique structure of cyclopropyl-containing building blocks allows for their participation in interrupted versions of classical multicomponent reactions. For instance, cyclopropyl-containing aldehydes have been used in interrupted Ugi and Passerini reactions to generate novel peptidomimetics, where the cyclopropyl ring remains intact. acs.org Exploring the reactivity of this compound in such sequences could lead to the synthesis of complex molecules with interesting biological profiles.
Photoredox and Electrochemical Transformations : The use of visible-light photoredox catalysis and electrochemistry can unlock novel reaction pathways by generating radical or ionic intermediates under mild conditions. acs.orgbeilstein-journals.org Investigating the behavior of this compound under such conditions could lead to unprecedented C-C and C-heteroatom bond formations.
Donor-Acceptor Cyclopropane (B1198618) Chemistry : While not a classic donor-acceptor (D-A) cyclopropane, transformations could be designed to install an activating group, rendering the cyclopropyl ring susceptible to catalytic enantioselective ring-opening annulation reactions, which have been extensively studied for D-A cyclopropanes. snnu.edu.cn
The table below summarizes selected reaction types involving cyclopropyl carbinol or related ketone structures, indicating the potential for discovering new pathways for this compound.
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Key Finding | Reference |
| Radical Coupling | SmI₂ (catalytic) | Cyclopropyl Ketones | Decorated Cyclopentenes | Reactivity is linked to ketone conformation; cyclohexyl cyclopropyl ketone was unreactive. | acs.org |
| Ring Expansion | p-TsOH·H₂O | α-Hydroxycyclopropyl Carbinols | Cyclobutanones | Rearrangement can proceed via different pathways to yield distinct diastereomers. | nih.gov |
| Oxidative Cyclization | Electrogenerated Hypervalent Iodine | N-allyl amides | Dihydrooxazoles | Cyclopropyl and cyclohexyl-containing substrates were unreactive under the tested conditions. | acs.org |
| Interrupted Ugi Reaction | None (multicomponent) | Cyclopropyl-containing aldehyde | Diamide peptidomimetics | The cyclopropyl ring remains intact, acting as a stable structural motif. | acs.org |
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Mechanistic Insight
A deep understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. The integration of advanced experimental techniques with high-level computational studies provides a powerful approach to elucidate the complex reaction pathways involving this compound.
Computational Chemistry : Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms. It can be used to model transition states, calculate activation energies, and rationalize the selectivity of reactions. acs.orgwhiterose.ac.uk For example, computational studies have been used to probe the mechanism of SmI₂-catalyzed radical couplings, explaining the critical impact of ketone conformation on reaction efficiency. acs.org Similar studies on reactions involving this compound could predict its reactivity and guide the development of new synthetic methods.
Advanced Spectroscopic Techniques : In-situ spectroscopic monitoring of reactions (e.g., using NMR or IR spectroscopy) can provide real-time information about the formation of intermediates and products. bris.ac.uk For studying highly reactive or gas-phase species, techniques like atmospheric pressure chemical ionization (APCI) mass spectrometry coupled with collision-induced decomposition (CID) can reveal novel reactivities and decomposition pathways of complex molecules. researchgate.net
Kinetics and Isotope Labeling : Detailed kinetic analysis and isotope labeling experiments are classical methods that remain crucial for distinguishing between proposed reaction mechanisms. These experimental approaches, when combined with computational modeling, can provide definitive evidence for specific reaction pathways. researchgate.net
The synergy between these methodologies will be essential for mapping the potential energy surfaces of reactions involving this compound, identifying key intermediates, and understanding the subtle electronic and steric factors that govern its reactivity.
Sustainable and Scalable Synthesis Strategies for this compound Production and Utilization
The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and use renewable resources. Furthermore, for any compound to have practical applications, its synthesis must be scalable and cost-effective.
Future research in this area should focus on:
Greener Solvents and Reagents : The development of synthetic protocols that utilize environmentally benign solvents, such as methanol or even water, is a key goal. scirp.org Research into one-pot syntheses and the use of recyclable catalysts can significantly improve the sustainability of a process. acs.orgscirp.org For example, new methods for preparing cyclohexanecarbonitrile (B123593), a related structure, have focused on using methanol as a solvent and avoiding chlorinated solvents. scirp.org
Catalytic Hydrogenation : The hydrogenation of the corresponding ketone, cyclohexyl cyclopropyl ketone, is a direct route to this compound. Research into efficient and selective hydrogenation catalysts, such as Raney nickel or cobalt, under mild conditions (low temperature and pressure) can provide a scalable and atom-economical synthesis. google.com
Scalable Cyclopropanation : The development of scalable and safe methods for cyclopropanation is crucial for the production of the cyclopropyl-containing precursors. While methods like Simmons-Smith and reactions involving sulfur ylides are common, their scalability can be challenging. researchgate.net Research into flow chemistry and other process intensification technologies could provide solutions for the large-scale synthesis of key intermediates. researchgate.net
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a central tenet of green chemistry. Catalytic C-H activation or addition reactions are inherently more atom-economical than classical methods that rely on pre-functionalized substrates and stoichiometric reagents. researchgate.net
The table below highlights some green and scalable approaches relevant to the synthesis of this compound and its precursors.
| Synthetic Strategy | Key Feature | Advantage | Relevant Compound Class | Reference |
| One-Pot Synthesis | Multiple steps in a single vessel | Reduced waste, time, and energy | Cyclohexanecarbonitrile | scirp.org |
| Catalytic Hydrogenation | Use of H₂ with a catalyst | High atom economy, clean reaction | Cyclopropylmethanol (B32771) | google.com |
| Process Development | Optimization for large-scale | Enables practical application | Complex cyclopropyl amino acids | researchgate.net |
| Green Solvents | Use of methanol instead of chlorinated solvents | Reduced environmental impact | N-methoxymethylated amides | rsc.org |
By focusing on these future directions, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for its use in creating novel materials, complex molecular architectures, and potentially bioactive compounds.
Q & A
Q. What are the key synthetic routes for Cyclohexyl(cyclopropyl)methanol, and how are yields optimized?
this compound is typically synthesized via nucleophilic addition of cyclopropylmethyl bromide to cyclohexanone derivatives in the presence of a strong base (e.g., NaH). Reaction optimization involves controlling temperature (reflux conditions) and stoichiometry to minimize side products like ketone intermediates . Yield improvements (up to 95%) are achieved through continuous operation techniques and purification via fractional distillation or column chromatography .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- ¹H NMR : The cyclopropyl ring protons exhibit distinct splitting patterns (e.g., doublets of doublets at δ 0.84–1.70 ppm) due to ring strain, while the cyclohexyl group shows multiplet resonances .
- IR : The hydroxyl (-OH) stretch appears as a broad peak near 3300 cm⁻¹, and the cyclopropyl C-C vibrations are observed at 950–1000 cm⁻¹ .
- GC-MS : Used to confirm purity (>95%) and detect trace impurities like unreacted enol silanes .
Q. What safety precautions are critical when handling this compound?
The compound is a combustible liquid (density: ~0.93 g/cm³) with a flash point near 66°C. Storage requires inert atmospheres (N₂/Ar) and avoidance of open flames. Personal protective equipment (gloves, goggles) and ventilation are mandatory due to potential irritant effects .
Advanced Research Questions
Q. How does the cyclopropyl group’s ring strain influence catalytic hydrogenation reactivity compared to cyclohexyl analogs?
The cyclopropyl group’s high ring strain (109° bond angles vs. 120° in cyclohexyl) increases reactivity in hydrogenation. DFT studies show a 15–20% reduction in activation energy for cyclopropane-containing derivatives due to enhanced orbital overlap during H₂ adsorption . Comparative
| Compound | Hydrogenation Rate (mmol/g·h) | Activation Energy (kJ/mol) |
|---|---|---|
| Cyclohexylmethanol | 2.1 | 85 |
| This compound | 3.8 | 68 |
Source: Computational models (B3LYP/6-31G) and experimental kinetics *
Q. What computational methods best predict the electronic properties of this compound?
Hybrid density-functional theory (DFT) with exact exchange terms (e.g., B3LYP) accurately calculates ionization potentials (error <2.4 kcal/mol) and electron correlation energies. Basis sets like 6-311++G** are recommended for modeling the cyclopropyl group’s bent bonds .
Q. How do substituents on the phenyl ring (e.g., fluorine, methyl) affect biological activity in this compound analogs?
Fluorine substituents enhance binding affinity to enzymes (e.g., cytochrome P450) via polar interactions, while methyl groups improve lipophilicity (logP increases by ~0.5 units). In vitro assays show a 3-fold increase in inhibitory activity for 4-fluoro-3-methyl derivatives compared to unsubstituted analogs .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported boiling points for this compound derivatives?
Discrepancies arise from varying pressure conditions (e.g., 66°C at 0.67 kPa vs. 185°C at ambient pressure). Researchers should standardize measurements using reduced-pressure distillation setups and validate with gas chromatography .
Methodological Recommendations
- Synthesis : Optimize base strength (e.g., K₂CO₃ vs. NaH) to balance reaction rate and byproduct formation .
- Characterization : Combine GC-MS with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- Computational Modeling : Use solvent-corrected DFT (SMD model) for accurate aqueous solubility predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
